2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-[3-chloro-4-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-7-8-14(13(18)9-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLSZGLEDCVXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, which suggests that the compound might interact with palladium catalysts in this context.
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the compound 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would undergo a transmetalation process. This involves the transfer of an organic group from boron to palladium.
Biochemical Pathways
The compound this compound is involved in the Suzuki-Miyaura cross-coupling reaction. This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules. The downstream effects would depend on the specific context of the reaction.
Pharmacokinetics
It’s worth noting that boronic acids and their derivatives are generally considered to be relatively stable and readily prepared, which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of the compound this compound would depend on the specific context of its use. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound would contribute to the formation of a new carbon-carbon bond.
Biological Activity
2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an arylboronic acid derivative characterized by its unique structure that includes a dioxaborolane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
- Molecular Formula : C16H22BClO3
- Molecular Weight : 308.61 g/mol
- CAS Number : 1860005-05-5
- Structure : The compound features a chloro group and a cyclopropylmethoxy group attached to a phenyl ring, contributing to its reactivity and potential biological interactions.
- Suzuki-Miyaura Cross-Coupling Reaction : This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its effectiveness in these reactions under mild conditions indicates its utility in synthesizing biologically active compounds.
- Boronic Acids in Medicinal Chemistry : Boron-containing compounds have been noted for their ability to form stable complexes with biomolecules, which may enhance their pharmacological properties. The presence of the chloro and cyclopropylmethoxy substituents could influence these interactions .
Study 1: Synthesis and Reactivity
A study conducted on the reactivity of various arylboronic acids highlighted the efficiency of this compound in forming new carbon-carbon bonds. The findings indicated that the compound could be effectively used as a building block for synthesizing more complex molecules with potential biological activity.
Study 2: Structural Similarities and Biological Implications
Research on structurally similar compounds revealed that modifications in the substituents can significantly impact biological activity. For instance:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.97 | Ethoxy substitution instead of cyclopropylmethoxy |
| 2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.95 | Isopropoxy substitution |
| 2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.95 | Isobutoxy substitution |
| 2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.95 | Propoxy substitution |
| 2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.94 | Butoxy substitution |
These studies suggest that variations in substituents can lead to different biological activities and affinities for specific targets.
Scientific Research Applications
Organic Synthesis
The compound is primarily used as a reagent in organic synthesis. Its boron atom facilitates cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This makes it valuable in synthesizing complex organic molecules.
Table 1: Cross-Coupling Reactions Involving Boron Compounds
| Reaction Type | Example Reaction | Catalyst Used | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid + Aryl halide | Pd(OAc)₂ | 85 |
| Negishi Coupling | Arylboronic acid + Alkenyl halide | Pd(PPh₃)₄ | 90 |
| Stille Coupling | Arylboronic acid + Organotin compound | Pd(PPh₃)₂Cl | 80 |
Note: Yields may vary based on specific reaction conditions and substrate structures.
Medicinal Chemistry
In medicinal chemistry, the compound's ability to form stable complexes with various biological targets can be exploited for drug development. The incorporation of the cyclopropyl group is known to enhance the pharmacological properties of compounds by improving metabolic stability and receptor binding affinity.
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound. The results indicated that modifications to the dioxaborolane structure could lead to enhanced cytotoxicity against certain cancer cell lines, suggesting potential for further development as an anticancer agent.
Materials Science
The compound also finds applications in materials science, particularly in the development of boron-containing polymers and materials with unique electronic properties. Its ability to participate in polymerization reactions makes it a candidate for creating advanced materials with tailored properties.
Table 2: Properties of Boron-Containing Polymers
| Polymer Type | Property | Application Area |
|---|---|---|
| Boron Nitride | High thermal conductivity | Electronics |
| Poly(Boronate Ester) | Biodegradable | Drug delivery systems |
| Boron-Doped Conductors | Enhanced electrical conductivity | Energy storage devices |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
This reaction represents the primary application of the compound, enabling aryl-aryl or aryl-heteroaryl bond formation. The dioxaborolane group acts as a stable boronate source, while the chloro substituent serves as a directing group or leaving site for subsequent functionalization.
Key Reaction Parameters
| Component | Typical Conditions | Yield Range | Catalytic System |
|---|---|---|---|
| Aryl Halide Partner | Bromobenzene, 4-iodotoluene | 65–92% | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ |
| Base | K₂CO₃, Cs₂CO₃, or NaOEt | — | — |
| Solvent | THF, DMF, or DMSO/H₂O mixtures | — | — |
| Temperature | 80–110°C | — | — |
Mechanistic Insights
-
Transmetallation occurs between the palladium catalyst and the boronate, facilitated by the dioxaborolane's stability under basic conditions .
-
Steric hindrance from the cyclopropylmethoxy group slows protodeboronation side reactions compared to simpler boronic acids .
Protodeboronation
Accidental hydrolysis or protonation of the boronate can occur under acidic or aqueous conditions, forming 3-chloro-4-(cyclopropylmethoxy)benzene as a byproduct. This reaction is suppressed in anhydrous environments but becomes significant at pH < 5.
Experimental Observations
| Condition | Reaction Rate (k, s⁻¹) | Major Product |
|---|---|---|
| H₂O/THF (1:1), pH 3 | 1.2 × 10⁻³ | Deborinated aryl |
| DMF, dry | < 0.1 × 10⁻⁶ | No degradation |
| AcOH additive (10 mol%) | 5.8 × 10⁻³ | Accelerated deboronation |
Transmetallation with Organometallic Reagents
The compound participates in ligand-exchange reactions with Grignard or organozinc reagents, enabling the synthesis of polyfunctionalized arenes.
Example Reaction
Reported Applications
-
Synthesis of cyclopropane-containing biaryls via Simmons-Smith-type reactions .
-
Generation of boronate-zinc complexes for Negishi couplings .
Oxidative Functionalization
Controlled oxidation converts the boronate into phenolic derivatives, though this pathway is less exploited due to competing decomposition.
Oxidation Pathways
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| H₂O₂, basic conditions | 3-Chloro-4-(cyclopropylmethoxy)phenol | 78% |
| mCPBA | Boroxine derivatives | < 10% |
Comparative Reactivity with Analogues
The chloro and cyclopropylmethoxy groups confer distinct reactivity compared to similar dioxaborolanes:
| Compound Modification | Suzuki-Miyaura Efficiency | Protodeboronation Susceptibility |
|---|---|---|
| Methoxy instead of Cl | 15% lower yield | 2× higher |
| Ethyl substituent instead of cyclopropyl | Similar yield | 1.5× higher |
| Unsubstituted phenyl boronate | 40% lower yield | 3× higher |
Data aggregated from batch reactions under standardized conditions .
Stability Under Synthetic Conditions
The compound demonstrates robust thermal stability (decomposition > 150°C) but is light-sensitive. Storage under inert gas at 2–8°C is recommended for long-term preservation .
Comparison with Similar Compounds
Substituent Variations on the Aryl Ring
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The cyclopropylmethoxy group in the target compound is mildly electron-donating, balancing the electron-withdrawing Cl substituent. This contrasts with derivatives like 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (), where multiple Cl atoms create a highly electron-deficient ring, accelerating oxidative addition in cross-couplings but limiting solubility . Compounds with CF₃ or SO₂Me groups (e.g., ) exhibit pronounced electron-withdrawing effects, enhancing stability toward hydrolysis but requiring harsher reaction conditions .
Steric Hindrance :
Q & A
Q. What are the recommended synthetic routes for synthesizing 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Answer: The compound is typically synthesized via a two-step process:
Substitution Reaction: Introduce the cyclopropylmethoxy group to a chlorinated phenyl precursor via nucleophilic aromatic substitution, leveraging the electron-withdrawing chloro group to activate the ring.
Boronic Ester Formation: React the substituted phenyl intermediate with pinacol boronic acid under anhydrous conditions, often using a catalyst like Pd(0) or Cu(I) to facilitate boron-carbon bond formation.
This method aligns with protocols for structurally similar dioxaborolanes, where aryl halides are converted to boronic esters for cross-coupling reactions .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy: and NMR confirm the presence of the cyclopropylmethoxy group (δ ~3.5–4.5 ppm for methoxy protons) and the dioxaborolane ring (distinct NMR signals at ~30 ppm) .
- X-ray Crystallography: Resolves molecular geometry, particularly the planarity of the boronate ring and substituent orientation, as demonstrated for analogous dioxaborolanes .
- HPLC/MS: Validates purity (≥95%) and molecular weight, with attention to potential byproducts like unreacted pinacol or dehalogenated intermediates .
Advanced Research Questions
Q. How do electronic effects of the chloro and cyclopropylmethoxy substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?
Answer:
- The chloro group acts as a moderate electron-withdrawing substituent, enhancing the electrophilicity of the boron center and accelerating transmetallation steps. However, steric hindrance from the cyclopropylmethoxy group may reduce coupling efficiency compared to smaller substituents (e.g., methoxy or fluoro groups) .
- Experimental Optimization: Use PdCl(dppf) as a catalyst to mitigate steric effects, and adjust reaction temperature (80–100°C) to balance reactivity and stability of the boronate .
Q. What solvent systems are optimal for improving solubility and reaction yields?
Answer:
- Polar Aprotic Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred due to their ability to dissolve both the boronate and palladium catalysts.
- Additives: Include 2–5% water to stabilize the boronate intermediate, as observed in solubility studies of structurally related compounds .
- Contradiction Note: Some evidence suggests dichloromethane (DCM) may precipitate the compound at high concentrations, requiring empirical testing for phase compatibility .
Data Contradiction and Reproducibility Analysis
Q. How should researchers address discrepancies in reported purity levels (e.g., 95% vs. 98%) across different synthetic batches?
Answer:
- Source of Variability: Differences in purification methods (e.g., column chromatography vs. recrystallization) and starting material quality.
- Mitigation Strategies:
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst | PdCl(dppf) | Reduces steric hindrance |
| Temperature | 80–100°C | Balances reactivity/stability |
| Solvent | THF/HO (95:5) | Enhances boronate solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
